![molecular formula C18H16BrN3O2S B13108754 5-Bromo-N,N-dimethyl-1H,1'H-[3,4'-biindole]-1-sulfonamide CAS No. 89346-37-2](/img/structure/B13108754.png)
5-Bromo-N,N-dimethyl-1H,1'H-[3,4'-biindole]-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide is a complex organic compound that belongs to the class of biindoles Biindoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide typically involves the following steps:
Formation of the Biindole Core: The biindole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the biindole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biindole quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,3-dimethyl-1H-pyrazole
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate
Uniqueness
5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide is unique due to its biindole core, which imparts distinct chemical and biological properties
Properties
CAS No. |
89346-37-2 |
|---|---|
Molecular Formula |
C18H16BrN3O2S |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
5-bromo-3-(1H-indol-4-yl)-N,N-dimethylindole-1-sulfonamide |
InChI |
InChI=1S/C18H16BrN3O2S/c1-21(2)25(23,24)22-11-16(15-10-12(19)6-7-18(15)22)13-4-3-5-17-14(13)8-9-20-17/h3-11,20H,1-2H3 |
InChI Key |
YSSSVMKSZMLLAW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(C2=C1C=CC(=C2)Br)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


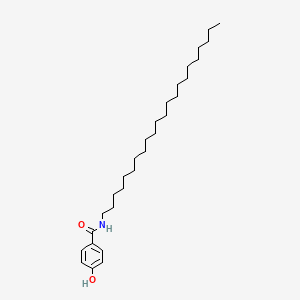
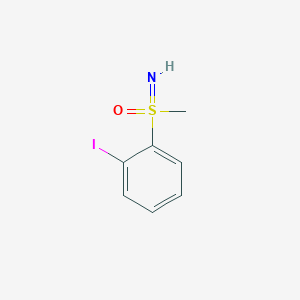
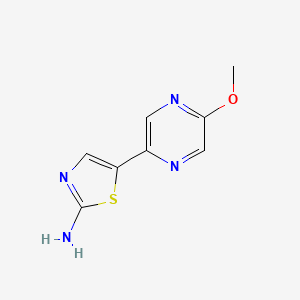
![1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane](/img/structure/B13108696.png)
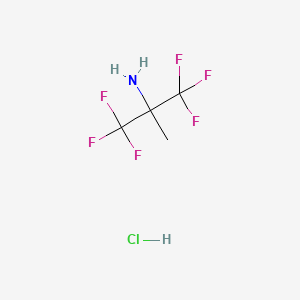
![[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione](/img/structure/B13108706.png)

![Racemic-(6R',7R')-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13108717.png)
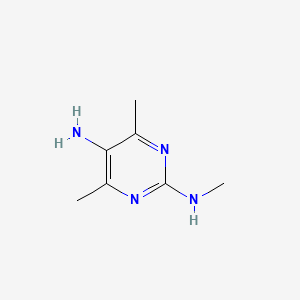
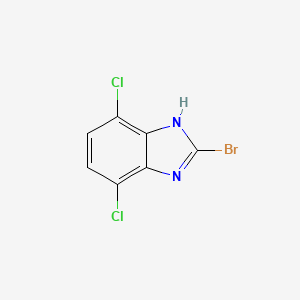
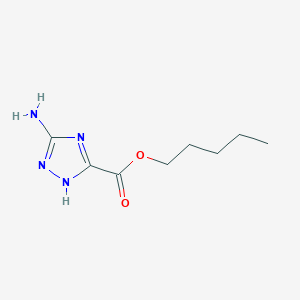
![8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13108751.png)

![3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid](/img/structure/B13108769.png)
